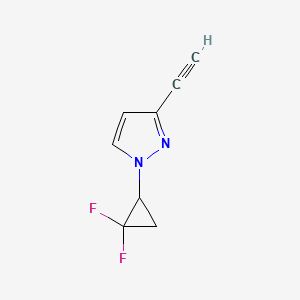

1-(2,2-二氟环丙基)-3-乙炔基吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2,2-Difluorocyclopropyl)-3-ethynylpyrazole” is a compound that belongs to the class of 1,1-difluorocyclopropane derivatives . The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . The fluorine substituents play a role in both ring-forming and ring-opening reactions .

Synthesis Analysis

The synthesis of 1,1-difluorocyclopropane derivatives has been a focus of many investigations to develop new chemo-, regio-, and stereoselective methods . These investigations gained significant interest because cyclopropane and cyclopropene fragments are present in the structures of many biologically active substances . Geminal dihalocyclopropanes, especially the fluoro derivatives, form an important class of organic compounds . They have the ability to participate in synthetically useful reactions due to the presence of both, ring strain, and of the gem-dihalomethylene fragment .

Chemical Reactions Analysis

The chemical reactions involving 1,1-difluorocyclopropane derivatives have been studied extensively . For instance, Dolbier et al. described the ring opening of 2,2-difluorocyclopropyl ketones . The reactions were mediated by acids and an ionic liquid . 3-Bromo-2,2-difluoropropyl ketones were formed in good to excellent yields by an overall addition of HBr accompanied by a distal bond cleavage .

科学研究应用

有机合成和化学性质

-

无过渡金属催化合成

与 1-(2,2-二氟环丙基)-3-乙炔基吡唑密切相关的环丙烯的合成涉及无过渡金属催化的反应,突出了三氟甲基基团在稳定环丙烯结构中的作用。该方法强调了三氟甲基基团促进环丙烯形成而非吡唑的能力,表明其在合成复杂有机分子中的用途 (Barroso et al., 2016)。

-

区域选择性吡唑形成

对氟代吡唑合成的研究表明,使用氟代醇会增加 1,3-二酮中吡唑形成的区域选择性,强调了氟化在实现具有特定性质的所需化学结构中的重要性 (Fustero et al., 2008)。

药物化学应用

- 双重抑制活性:对具有二氟甲基-1,2-二氢吡啶-2-酮部分的塞来昔布类似物的研究证明了对环氧合酶和 5-脂氧合酶的双重抑制活性,表明了潜在的抗炎应用。该研究突出了二氟甲基基团在增强药理活性中的作用 (Chowdhury et al., 2009)。

材料科学和光物理性质

- 蓝色磷光材料:开发出在室温下具有蓝色磷光的异配环金属化铱 (III) 配合物,展示了氟苯基取代吡唑在制造用于光电器件的材料中的应用。该研究提供了对用于 OLED 和其他发光应用的蓝色磷光发射体的设计的见解 (Yang et al., 2005)。

合成方法

- 微波辅助合成:在微波辐射下 α,β-乙炔基酮与肼衍生物的反应展示了一种快速且有效的方法来合成吡唑,包括那些用二氟环丙基取代的吡唑。该方法突出了微波辅助合成在有机化学中的优势 (Bagley et al., 2007)。

未来方向

The future directions for the research and development of 1,1-difluorocyclopropane derivatives are promising . They are of interest not only for the direct application as biologically active substances and functional materials but also as precursors to other fluorine-containing compounds . Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .

属性

IUPAC Name |

1-(2,2-difluorocyclopropyl)-3-ethynylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c1-2-6-3-4-12(11-6)7-5-8(7,9)10/h1,3-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRMIMXUKLOKQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN(C=C1)C2CC2(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2657921.png)

![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2657922.png)

![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2657923.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2657926.png)

![N-(4-(N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2657928.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)isobutyramide](/img/structure/B2657929.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B2657933.png)

![3-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2657939.png)

![6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2657940.png)